molecular formula C6H7ClN2O2 B2426781 3-Chloro-4,6-dimethoxypyridazine CAS No. 17285-24-4

3-Chloro-4,6-dimethoxypyridazine

Cat. No. B2426781
CAS RN: 17285-24-4
M. Wt: 174.58
InChI Key: IDCVMXKLHXVZHS-UHFFFAOYSA-N
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Description

3-Chloro-4,6-dimethoxypyridazine is a chemical compound with the molecular weight of 174.59 . It has a melting point of 110-111 degrees .


Synthesis Analysis

The synthesis of 3-Chloro-4,6-dimethoxypyridazine involves the methoxylation of 3,4,6-trichloropyridazine with sodium methoxide . This process results in the formation of 6-chloro-3,4-dimethoxypyridazine and a molecular complex composed of 6-chloro-3,4-dimethoxypyridazine and 3-chloro-4,6-dimethoxypyridazine in a 1:1 ratio .


Molecular Structure Analysis

The InChI code for 3-Chloro-4,6-dimethoxypyridazine is 1S/C6H7ClN2O2/c1-10-4-3-5 (11-2)8-9-6 (4)7/h3H,1-2H3 .


Physical And Chemical Properties Analysis

3-Chloro-4,6-dimethoxypyridazine has a molecular weight of 174.59 and a melting point of 110-111 degrees .

Scientific Research Applications

Chemical Synthesis and Reactivity

3,6-Dimethoxypyridazine, closely related to 3-Chloro-4,6-dimethoxypyridazine, has been studied for its reactivity with hydrazine. This interaction has been found to result in the formation of 4-amino-6-methoxy- and 4-amino-6-hydrazino(2H)-pyridazinones, demonstrating its potential in the synthesis of novel chemical compounds (Coates & Mckillop, 1993).

Potential in Pharmacology

Research into pyridazine derivatives, including those similar to 3-Chloro-4,6-dimethoxypyridazine, has indicated their potential in pharmacological applications. Certain derivatives have shown promising anticonvulsive properties, and their pharmacological properties have been compared to blood pressure-lowering drugs like “A presoline” and “Nepresol” (Druey et al., 1954).

Methoxylation Studies

Methoxylation of pyridazine compounds, closely related to 3-Chloro-4,6-dimethoxypyridazine, has been extensively studied. The methoxylation of 3, 4, 6-trichloropyridazine has led to the formation of compounds like 6-chloro-3, 4-dimethoxypyridazine, showing the chemical versatility of these compounds in synthesizing new derivatives (Nagashima et al., 1987).

Anti-Cancer Research

In the field of anti-cancer research, derivatives of 3, 6-dimethoxypyridazine, such as 4-azido-3, 6-dimethoxypyridazine, have been synthesized and studied. These studies highlight the potential application of these compounds in developing novel anti-cancer agents (Itai & Kamiya, 1963).

Structural and Reaction Studies

There have been investigations into the reaction of pyridazine derivatives with phosphoryl chloride, exploring the structural changes and new compound formation. These studies contribute to the broader understanding of the reactivity and potential applications of compounds like 3-Chloro-4,6-dimethoxypyridazine in chemical synthesis (Igeta, 1960).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for 3-Chloro-4,6-dimethoxypyridazine can be found online .

properties

IUPAC Name

3-chloro-4,6-dimethoxypyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-10-4-3-5(11-2)8-9-6(4)7/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCVMXKLHXVZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN=C1Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4,6-dimethoxypyridazine

CAS RN

17285-24-4
Record name 3-chloro-4,6-dimethoxypyridazine
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